molecular formula C26H27N5O4S B2750618 ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate CAS No. 958580-76-2

ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate

Cat. No.: B2750618
CAS No.: 958580-76-2
M. Wt: 505.59
InChI Key: IFMGGMMEVDPBIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives, including those with a piperazine substitution, have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl environments. These compounds exhibit high corrosion inhibition efficiencies, attributed to the formation of a protective film on the steel surface. Their performance was validated through various analytical techniques, demonstrating their potential as a new platform for corrosion inhibition in industrial applications (Chen et al., 2021).

Biological Activity

Compounds with the quinazolinone backbone have been synthesized and evaluated for their biological activities, including anti-monoamine oxidase and antitumor activities. These studies highlight the potential therapeutic applications of quinazolinone derivatives in treating various conditions (Markosyan et al., 2015).

Pharmacological Study

Quinazolinone derivatives have also been explored for their analgesic and anti-inflammatory properties. Certain derivatives have shown to be more effective than traditional medications such as acetylsalicylic acid in specific tests, suggesting their potential for development into new anti-inflammatory drugs (Daidone et al., 1994).

Antibacterial and Antifungal Activity

Newly synthesized quinazolinone derivatives have been characterized and assessed for their antibacterial and antifungal activities. These compounds have demonstrated significant efficacy against various strains, underscoring their potential as a basis for developing new antimicrobial agents (El-Shenawy, 2017).

Stability Under Stressful Conditions

Research on the stability of quinazolinone derivatives under various stressful conditions, including high temperatures and exposure to oxidants, has provided insights into their durability and potential pharmaceutical applications. Such studies are crucial for the development of stable and effective pharmaceutical substances (Gendugov et al., 2021).

Mechanism of Action

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storage .

Properties

IUPAC Name

ethyl 2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S/c1-2-35-23(33)17-36-26-28-20-11-7-6-10-19(20)24-27-21(25(34)31(24)26)16-22(32)30-14-12-29(13-15-30)18-8-4-3-5-9-18/h3-11,21H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMGGMMEVDPBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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